

Technical Guide: Spectroscopic Analysis of 2-Hydroxy-3-phenylpropanenitrile

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Compound of Interest

Compound Name: 2-Hydroxy-3-phenylpropanenitrile

CAS No.: 50353-47-4

Cat. No.: B1206578

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CAS: 10020-28-7 | Formula: C₉H₉NO | MW: 147.17 g/mol Synonyms: Phenylacetaldehyde cyanohydrin;

-Hydroxy-

-phenylpropionitrile

Executive Summary & Structural Context

This guide details the spectroscopic characterization of **2-Hydroxy-3-phenylpropanenitrile**, a critical chiral intermediate in the synthesis of phenylalanine derivatives and protease inhibitors. Unlike stable nitriles, this molecule represents a "masked" aldehyde; it exists in a delicate equilibrium with phenylacetaldehyde and hydrogen cyanide.

Application Scientist Note: The primary challenge in analyzing this compound is its thermal and hydrolytic instability. In Gas Chromatography (GC) or Mass Spectrometry (MS) inlets, it frequently undergoes retro-cyanohydrin cleavage, leading to spectra dominated by phenylacetaldehyde. The protocols below are designed to mitigate these artifacts.

Structural Skeleton & Stereochemistry

The molecule features a stereocenter at C2, creating a chiral environment that renders the adjacent methylene protons (

at C3) diastereotopic. This results in a distinct ABX coupling pattern in NMR spectroscopy, a key identifier for purity assessment.

Synthesis & Sample Preparation Protocol

To ensure spectroscopic data validity, the sample must be fresh. Cyanohydrins degrade upon standing, especially if traces of base are present.

Protocol: Acid-Catalyzed Cyanosilylation (Recommended)

Standard aqueous cyanide methods often lead to hydrolysis. The TMSCN route is preferred for analytical standards.

- Reagents: Phenylacetaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), ZnI₂ (catalytic).
- Reaction: Stir in anhydrous DCM at 0°C under

for 2 hours.
- Hydrolysis: Treat the resulting silyl ether with 1N HCl/THF to liberate the free cyanohydrin.
- Purification: Rapid filtration through a short pad of neutral silica gel (eluent: Hexanes/EtOAc 4:1). Do not distill.

Figure 1: Analytical workflow emphasizing the need for rapid analysis post-purification to prevent degradation.

Infrared Spectroscopy (FT-IR)

Method: Neat oil on NaCl/KBr plates or ATR.

The IR spectrum is the quickest method to confirm the successful formation of the cyanohydrin and the absence of the starting aldehyde.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d). Internal Standard: TMS (0.00).

H NMR Data (400 MHz)

The spectrum is defined by the ABX system of the

moiety. The chiral center at C2 makes the two protons at C3 (

) magnetically non-equivalent (diastereotopic).



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Expert Insight: If the sample contains trace acid (stabilizer), the OH peak may appear sharp. If trace base is present, the CH peak at 4.65 ppm may broaden due to exchange or degradation.

C NMR Data (100 MHz)



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Mass Spectrometry (MS)

Ionization: Electron Impact (EI) at 70 eV is standard, but Electrospray Ionization (ESI) in negative mode is preferred for molecular ion detection due to thermal instability.

Fragmentation Pathway (EI)

The molecule rarely shows a strong molecular ion (

) in EI because the loss of HCN is thermodynamically favorable.

- Molecular Ion:

147 (Trace/Absent)

- Base Peak:

91 (Tropylium ion,

)

Fragmentation Logic:

- Retro-Cyanohydrin:

.

- Benzylic Cleavage: The bond between C2 and C3 breaks to form the stable benzyl cation (which rearranges to tropylium,

91).

- Dehydration: Loss of water (

) is less common than HCN loss but can produce a peak at

129 (Cinnamionitrile).

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

References

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